Quercetin 3-Caffeylrobinobioside: A Technical Guide to Natural Sources, Phytochemistry, and Analysis
Quercetin 3-Caffeylrobinobioside: A Technical Guide to Natural Sources, Phytochemistry, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quercetin (B1663063) 3-caffeylrobinobioside is a complex flavonoid glycoside that has been identified in the plant kingdom. This technical guide provides a comprehensive overview of its known natural sources, distribution within the plant family Verbenaceae, and detailed methodologies for its extraction, isolation, and characterization. Due to the limited specific data on this particular compound, this guide also incorporates established protocols for the analysis of structurally related quercetin glycosides, providing a robust framework for future research. Furthermore, potential biological activities are discussed in the context of its parent aglycone, quercetin, with a representative signaling pathway diagram illustrating its known anti-inflammatory mechanisms. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential and phytochemical properties of Quercetin 3-caffeylrobinobioside.
Natural Sources and Plant Distribution
Currently, the only documented natural source of Quercetin 3-caffeylrobinobioside is the plant species Callicarpa bodinieri Levl.[1]. This species belongs to the genus Callicarpa, which is part of the Lamiaceae (formerly Verbenaceae) family. Phytochemical analyses of various Callicarpa species, such as C. nudiflora, C. macrophylla, and C. tomentosa, have revealed a rich profile of flavonoids, phenylpropanoids, and terpenoids[2][3][4]. While these studies confirm the presence of quercetin and its common glycosides, the distribution of the more complex Quercetin 3-caffeylrobinobioside appears to be highly specific and potentially limited to C. bodinieri.
The Verbenaceae family is known to produce a variety of phenolic compounds, including flavones and phenolic acids[5]. While some studies on other genera within this family, such as Lippia mexicana, have reported the presence of quercetin-like compounds, the specific caffeylrobinobioside conjugate remains elusive in the broader family based on current literature[6]. Further phytochemical screening of other Callicarpa species and related genera is warranted to determine the full extent of this compound's distribution.
Table 1: Documented Natural Source of Quercetin 3-Caffeylrobinobioside
| Compound Name | Plant Species | Family | Plant Part | Reference |
| Quercetin 3-Caffeylrobinobioside | Callicarpa bodinieri Levl. | Lamiaceae | Herbs | [1] |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and structural elucidation of Quercetin 3-caffeylrobinobioside. These protocols are based on established techniques for the analysis of flavonoid glycosides from plant matrices.
Extraction of Flavonoid Glycosides from Callicarpa Species
This protocol outlines a general procedure for the extraction of flavonoids from Callicarpa plant material.
2.1.1. Materials and Reagents
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Dried and powdered plant material (Callicarpa bodinieri leaves and stems)
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Methanol (B129727) (HPLC grade)
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Ethanol (95%)
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n-Hexane (analytical grade)
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Ethyl acetate (B1210297) (analytical grade)
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Deionized water
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Rotary evaporator
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Soxhlet apparatus (optional)
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Ultrasonic bath
2.1.2. Extraction Procedure
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Defatting: The dried plant powder (100 g) is first defatted with n-hexane (500 mL) for 24 hours to remove lipids and other nonpolar compounds. The solvent is then decanted and the plant material is air-dried.
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Maceration/Soxhlet Extraction: The defatted plant material is then extracted with 80% methanol (1 L) at room temperature for 72 hours with occasional shaking. Alternatively, a Soxhlet apparatus can be used with methanol for 8-12 hours.
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Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Diagram 1: General Workflow for Extraction of Flavonoids
Caption: Workflow for flavonoid extraction from plant material.
Isolation by High-Performance Liquid Chromatography (HPLC)
This section provides a general HPLC method for the isolation and purification of Quercetin 3-caffeylrobinobioside from the crude extract.
2.2.1. Instrumentation and Conditions
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HPLC System: A preparative HPLC system equipped with a photodiode array (PDA) detector.
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Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size).
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Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
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Gradient Program: A typical gradient could be: 0-5 min, 10% A; 5-40 min, 10-50% A; 40-45 min, 50-100% A; 45-50 min, 100% A; 50-55 min, 100-10% A; 55-60 min, 10% A.
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Flow Rate: 2.0 mL/min.
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Detection Wavelength: 280 nm and 350 nm for flavonoids.
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Injection Volume: 100 µL of filtered crude extract dissolved in methanol.
2.2.2. Isolation Procedure
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The crude extract is dissolved in a minimal amount of methanol and filtered through a 0.45 µm syringe filter.
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The sample is injected onto the preparative HPLC system.
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Fractions are collected based on the elution profile, with particular attention to peaks exhibiting the characteristic UV spectra of quercetin glycosides.
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The collected fractions are concentrated, and the purity of the isolated compound is re-assessed by analytical HPLC.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive structure of the isolated compound is determined using one- and two-dimensional NMR techniques.
2.3.1. Sample Preparation and Instrumentation
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Sample: 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent, such as DMSO-d6 or Methanol-d4.
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Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).
2.3.2. NMR Experiments
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1D NMR: ¹H NMR and ¹³C NMR spectra are acquired to identify the proton and carbon signals of the molecule.
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2D NMR: COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments are performed to establish the connectivity between protons and carbons, and to determine the glycosylation and acylation positions.
The interpretation of the NMR data, in comparison with published data for quercetin, robinobiose, and caffeic acid, will confirm the structure as Quercetin 3-caffeylrobinobioside.
Quantitative Analysis
To date, there is a lack of published quantitative data on the concentration of Quercetin 3-caffeylrobinobioside in Callicarpa bodinieri or any other plant source. However, the following table provides representative data for the parent compound, quercetin, in various other plants to offer a comparative context.
Table 2: Quercetin Content in Various Plant Materials (for comparative purposes)
| Plant Species | Plant Part | Quercetin Content (mg/g dry weight) | Analytical Method | Reference |
| Pistacia eurycarpa | - | 84.037 | HPLC | [7] |
| Allium cepa (Red Onion) | Skin | - | - | [8] |
| Hypericum perforatum (St. John's Wort) | Aerial parts | 5.52 | HPLC | [4] |
| Sambucus canadensis (Elderberry) | - | - | - | [9] |
Biological Activity and Signaling Pathways
Specific biological activities of Quercetin 3-caffeylrobinobioside have not yet been extensively reported. However, the biological activities of its aglycone, quercetin, are well-documented and provide a strong indication of the potential therapeutic effects of its glycosides. Quercetin is known for its potent antioxidant, anti-inflammatory, and anticancer properties[8][10][11].
The anti-inflammatory effects of quercetin are mediated through the modulation of several key signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Diagram 2: Simplified NF-κB Signaling Pathway and Inhibition by Quercetin
Caption: Quercetin's inhibition of the NF-κB inflammatory pathway.
In this pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This releases the NF-κB dimer (p65/p50), allowing it to translocate to the nucleus and promote the transcription of pro-inflammatory genes. Quercetin has been shown to inhibit the activity of the IKK complex, thereby preventing the activation of NF-κB and reducing inflammation. It is plausible that Quercetin 3-caffeylrobinobioside may exert similar, or potentially modulated, effects following in vivo hydrolysis to its aglycone.
Conclusion and Future Directions
Quercetin 3-caffeylrobinobioside is a rare flavonoid glycoside with a currently known distribution limited to Callicarpa bodinieri. This technical guide has provided a framework for its study, including detailed, albeit generalized, protocols for its extraction, isolation, and characterization. The lack of specific quantitative and bioactivity data highlights a significant gap in the current research landscape.
Future research should focus on:
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Broadening Phytochemical Screening: Investigating a wider range of Callicarpa species and other members of the Lamiaceae family to map the distribution of Quercetin 3-caffeylrobinobioside.
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Quantitative Analysis: Developing and validating a specific HPLC or LC-MS/MS method for the accurate quantification of this compound in plant materials.
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Biological Activity Studies: Conducting in vitro and in vivo studies to determine the specific antioxidant, anti-inflammatory, and other therapeutic properties of the purified compound.
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Bioavailability and Metabolism: Investigating the bioavailability and metabolic fate of Quercetin 3-caffeylrobinobioside to understand how it is processed in the body and whether its effects are direct or mediated by its aglycone.
By addressing these research questions, a more complete understanding of the phytochemical significance and therapeutic potential of Quercetin 3-caffeylrobinobioside can be achieved.
References
- 1. Phytochemical analysis of different Callicarpa species based on integrating metabolomics and chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maxapress.com [maxapress.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. impactfactor.org [impactfactor.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. On Some Useful Plants of the Natural Order of Verbenacae. | Henriette's Herbal Homepage [henriettes-herb.com]
- 7. Structure-Based Drug Design of Quercetin and its Derivatives Against HMGB1 – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. researchgate.net [researchgate.net]
- 9. phcogj.com [phcogj.com]
- 10. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
